Cas no 875005-43-9 (N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine)

N-{4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine is a synthetic organic compound featuring a benzyloxy-substituted aromatic core linked to a morpholine-containing ethylamine moiety. Its structural complexity, incorporating chloro-fluoro and methoxy substituents, suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis. The morpholine group enhances solubility and bioavailability, while the halogenated aromatic system may confer selective binding properties. This compound’s modular design allows for further functionalization, making it valuable in medicinal chemistry for structure-activity relationship studies. Its stability under standard conditions and well-defined reactivity profile support its use in targeted synthetic applications.
N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine structure
875005-43-9 structure
Product Name:N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
CAS No:875005-43-9
MF:C21H26ClFN2O3
MW:408.894148349762
CID:6788277
PubChem ID:3162206
Update Time:2025-05-20

N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine Chemical and Physical Properties

Names and Identifiers

    • HY-141839
    • MS-27035
    • STK281385
    • AKOS000725897
    • N-(4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzyl)-2-morpholinoethan-1-amine
    • GLP-1R modulator C16
    • CS-0254865
    • N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine
    • N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-2-morpholin-4-ylethanamine
    • N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
    • CCG-280909
    • AN-465/42897360
    • 875005-43-9
    • DA-73758
    • Inchi: 1S/C21H26ClFN2O3/c1-26-21-13-16(14-24-7-8-25-9-11-27-12-10-25)5-6-20(21)28-15-17-18(22)3-2-4-19(17)23/h2-6,13,24H,7-12,14-15H2,1H3
    • InChI Key: PQAPAXXUERVALT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1COC1C=CC(=CC=1OC)CNCCN1CCOCC1)F

Computed Properties

  • Exact Mass: 408.1615986g/mol
  • Monoisotopic Mass: 408.1615986g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 43Ų

N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine Pricemore >>

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N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine Suppliers

Amadis Chemical Company Limited
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(CAS:875005-43-9)N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
Order Number:A1241525
Stock Status:in Stock
Quantity:5mg/10mg/25mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:46
Price ($):416/665/1316
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Additional information on N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine

Comprehensive Overview of N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine (CAS No. 875005-43-9)

N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine (CAS No. 875005-43-9) is a specialized organic compound with a complex molecular structure. This compound has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features, including a morpholine ring and a fluorobenzyl moiety. Researchers are increasingly exploring its potential applications in drug discovery, particularly in targeting specific enzymatic pathways. The presence of both chloro and fluoro substituents enhances its binding affinity, making it a promising candidate for further study.

In recent years, the scientific community has shown growing interest in compounds like N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine due to their potential role in addressing unmet medical needs. For instance, its structural similarity to known kinase inhibitors has led to investigations into its efficacy in modulating cellular signaling pathways. The morpholinyl group, in particular, is a common pharmacophore in many FDA-approved drugs, which further underscores the compound's relevance in modern therapeutics.

The synthesis of CAS No. 875005-43-9 involves multi-step organic reactions, including etherification and amine coupling. These processes require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize the compound. Researchers are also leveraging computational tools like molecular docking to predict its interactions with biological targets, a topic frequently searched in academic and industrial databases.

From an industrial perspective, N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine is often discussed in the context of green chemistry and sustainable synthesis. With increasing regulatory pressure to reduce hazardous waste, chemists are exploring eco-friendly alternatives for its production. This aligns with broader trends in the chemical industry, where terms like green solvents and catalytic efficiency dominate search queries.

Another area of interest is the compound's potential in personalized medicine. As precision medicine gains traction, molecules with selective activity profiles, such as CAS No. 875005-43-9, are being evaluated for patient-specific therapies. This has led to collaborations between academia and biotech firms, with many studies focusing on its ADME properties (absorption, distribution, metabolism, and excretion).

In summary, N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine represents a fascinating intersection of chemistry and biology. Its structural complexity and functional versatility make it a valuable subject for ongoing research, particularly in drug development and sustainable synthesis. As scientific inquiries continue to evolve, this compound is likely to remain a focal point in discussions about innovative therapeutics and environmentally conscious chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:875005-43-9)N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine
A1241525
Purity:99%/99%/99%
Quantity:5mg/10mg/25mg
Price ($):416/665/1316
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